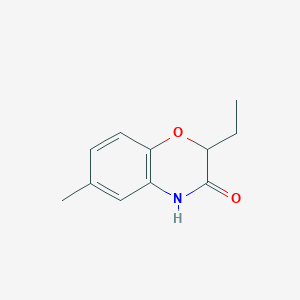

2-Ethyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one

描述

属性

IUPAC Name |

2-ethyl-6-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-9-11(13)12-8-6-7(2)4-5-10(8)14-9/h4-6,9H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOZOIXXPBOFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2=C(O1)C=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256276 | |

| Record name | 2-Ethyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17959-92-1 | |

| Record name | 2-Ethyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17959-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Ethyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The chemical structure of 2-Ethyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one can be described by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 227.25 g/mol |

| Melting Point | 207-209 °C |

| Boiling Point | 340.8 °C |

| Density | 1.198 g/cm³ |

Recent studies indicate that benzoxazine derivatives exhibit various mechanisms of action, including:

-

Inhibition of Topoisomerases :

- Benzoxazines have been identified as inhibitors of human topoisomerase I (hTopo I), an enzyme critical for DNA replication and transcription. For instance, derivatives such as BONC-001 demonstrated significant catalytic inhibition with an IC value of 8.34 mM, while BONC-013 showed even more potent activity as a topoisomerase poison (IC: 0.0006 mM) .

- Antimicrobial Activity :

- Anticancer Potential :

Case Study 1: Topoisomerase I Inhibition

A study investigated the inhibitory effects of synthesized benzoxazine derivatives on hTopo I using relaxation assays. The results indicated that certain compounds could effectively inhibit the enzyme's activity by preventing enzyme-substrate binding, thus stabilizing DNA strand breaks essential for anticancer therapy .

Case Study 2: Antimicrobial Activity

In a series of tests evaluating the antimicrobial properties of benzoxazine derivatives, several compounds were found to inhibit the growth of both bacterial and fungal pathogens at micromolar concentrations. This suggests their potential utility in treating infections resistant to conventional antibiotics .

科学研究应用

Agricultural Applications

One of the most notable applications of 2-Ethyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one is in agriculture, particularly as a fungicide .

Antifungal Activity

Research indicates that derivatives of benzoxazinones exhibit significant antifungal properties against various phytopathogenic fungi. A study demonstrated that compounds like 2-ethyl-2H-1,4-benzoxazin-3(4H)-one showed potent activity against fungi such as:

- Botrytis cinerea

- Phytophthora cactorum

- Fusarium oxysporum

The tested compounds demonstrated moderate to good antifungal activity at concentrations around 200 mg/L. For instance, the compound was able to completely inhibit the mycelial growth of several agricultural fungi at this concentration .

Pharmaceutical Applications

In the pharmaceutical field, benzoxazinones are being studied for their potential therapeutic effects.

Antimicrobial Properties

The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its derivatives have shown activity against various bacterial strains, which could lead to novel treatments for infections resistant to conventional antibiotics.

Chemical Synthesis Applications

2-Ethyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one serves as an important building block in organic synthesis.

Synthesis of Other Compounds

The compound can be utilized in synthesizing more complex molecules through various organic reactions such as:

- O-Alkylation

- Reductive Cyclization

These reactions are essential for creating new materials with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Natural Benzoxazinoids

- DIBOA (2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one) : A natural BX with hydroxyl groups at positions 2 and 3. It exhibits strong allelopathic, antimicrobial, and insecticidal activities due to hydrogen bonding and redox properties .

- DIMBOA (2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) : Adds a methoxy group at position 7, enhancing stability and specificity against herbivores .

Comparison : The target compound lacks hydroxyl groups, reducing its hydrogen-bonding capacity but increasing hydrophobicity, which may improve membrane permeability in antimicrobial applications .

Functional Group Impact on Phytotoxicity

- 6-Chloro-D-DIBOA (6Cl-D-DIBOA) and 7-Fluoro-D-DIBOA (7F-D-DIBOA) : Halogenated derivatives show enhanced phytotoxicity against weeds like Lolium rigidum and Avena fatua. Electronegative substituents improve binding to plant enzyme targets .

- APO (2-Aminophenoxazin-3-one): A degradation product of BXs with strong phytotoxicity due to its planar aromatic structure and amine group .

Comparison : The target compound’s alkyl groups reduce electronegativity, likely diminishing herbicidal potency but improving environmental persistence compared to halogenated or oxidized derivatives .

Pharmacological Potential

- Propanolamine-Containing Benzoxazinones: Derivatives with propanolamine moieties exhibit broad-spectrum antiviral, antibacterial, and antifungal activities, attributed to the amine’s nucleophilic reactivity .

- Aldose Reductase Inhibitors : 2H-1,4-benzoxazin-3(4H)-one derivatives (e.g., compound 5f ) inhibit aldose reductase (IC50: ~3 mM), suggesting utility in diabetic complications .

Data Table: Key Properties of Selected Benzoxazinones

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as ortho-aminophenol derivatives. For example, a two-step process includes (i) forming the benzoxazinone core via acid-catalyzed cyclization and (ii) introducing ethyl and methyl substituents through alkylation. Key factors affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

| Step | Reaction Conditions | Yield Optimization Tips |

|---|---|---|

| Core Formation | Ethanol, 80°C, 6h | Use anhydrous conditions to avoid hydrolysis |

| Alkylation | K₂CO₃, DMF, 120°C | Slow addition of alkylating agents minimizes side products |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : A combination of techniques is recommended:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl vs. methyl groups) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic stretching vibrations .

- Mass Spectrometry (MS) : Validates molecular weight (m/z 191.226) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly ring puckering and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzoxazinone derivatives?

- Methodological Answer : Discrepancies (e.g., antifungal vs. negligible activity) may arise from assay conditions or structural analogs. Strategies include:

- Comparative Bioassays : Test the compound under standardized conditions (e.g., MIC assays against Candida albicans at pH 7.0) .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethyl with cyclopropyl) to isolate bioactive moieties .

- Metabolite Profiling : Monitor degradation products (e.g., hydroxamic acids) that may influence activity .

Q. What enzymatic pathways are involved in the biosynthesis of benzoxazinones in plants, and how can they be studied?

- Methodological Answer : The enzyme 2-hydroxy-1,4-benzoxazin-3-one monooxygenase (EC 1.14.14.110) catalyzes the hydroxylation of intermediates like DIBOA to DIMBOA. Research approaches include:

- Gene Knockout Models : Silence Bx genes in Zea mays to observe pathway disruption .

- In Vitro Assays : Use recombinant cytochrome P450 enzymes with NADPH cofactors to track product formation via LC-MS .

- Isotopic Labeling : Apply ¹³C-labeled precursors to trace metabolic flux in plant tissues .

Q. How does the presence of ethyl and methyl substituents affect the compound’s bioactivity and stability?

- Methodological Answer :

- Bioactivity : The ethyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays. Methyl at position 6 sterically hinders enzymatic degradation, prolonging activity .

- Stability : Substituents influence photodegradation rates. For instance, methyl groups reduce UV-induced ring-opening compared to chlorine analogs .

- Experimental Validation : Perform accelerated stability testing (40°C/75% RH) and compare degradation kinetics with HPLC .

Q. What analytical methods are recommended for quantifying 2-Ethyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one in complex matrices like plant extracts?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and monitor transitions m/z 191 → 146 (quantifier) and 191 → 118 (qualifier) .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from sorghum or soil samples .

- Validation : Include spike-recovery experiments (80–120% acceptable range) and matrix-matched calibration to address ion suppression .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the ecological role of benzoxazinones as allelochemicals?

- Methodological Answer : Contradictions (e.g., allelopathy vs. neutral effects) may stem from environmental factors. Solutions include:

- Field vs. Lab Studies : Compare bioactivity in controlled hydroponic systems versus field soil with microbial interference .

- Degradation Monitoring : Quantify benzoxazinone breakdown products (e.g., MBOA) using GC-MS to assess their contribution to phytotoxicity .

- Cross-Species Testing : Evaluate effects on non-target plants (e.g., Arabidopsis) to determine specificity .

Experimental Design Considerations

Q. What strategies optimize the synthetic yield of 2-Ethyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one for large-scale research applications?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction time and improves atom economy .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。